molecular formula C8H10N2O2 B555428 3-(4-Pyridyl)-L-alanine CAS No. 37535-49-2

3-(4-Pyridyl)-L-alanine

Cat. No.: B555428
CAS No.: 37535-49-2
M. Wt: 166,18*36,45 g/mole
InChI Key: FQFVANSXYKWQOT-ZETCQYMHSA-N
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Description

3-(4-Pyridyl)-L-alanine is an organic compound that features a pyridine ring attached to the alpha carbon of L-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pyridyl)-L-alanine typically involves the reaction of 4-pyridinecarboxaldehyde with L-alanine under specific conditions. One common method includes the use of a reductive amination process where the aldehyde group of 4-pyridinecarboxaldehyde reacts with the amino group of L-alanine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Pyridyl)-L-alanine can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitro-substituted pyridine derivatives.

Scientific Research Applications

3-(4-Pyridyl)-L-alanine has diverse applications in scientific research:

Comparison with Similar Compounds

  • 3-(4-Pyridyl)acrylic acid
  • 4-Pyridylcarboxaldehyde
  • 4-Pyridylboronic acid

Comparison: 3-(4-Pyridyl)-L-alanine is unique due to its combination of a pyridine ring and an amino acid structure, which allows it to participate in both biochemical and chemical reactions. Compared to 3-(4-Pyridyl)acrylic acid, which is more reactive due to the presence of a double bond, this compound is more stable and versatile in biological systems. The presence of the amino acid moiety also makes it more suitable for incorporation into peptides and proteins .

Properties

IUPAC Name

(2S)-2-amino-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFVANSXYKWQOT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958619
Record name 3-Pyridin-4-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37535-49-2
Record name 4-Pyridylalanine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037535492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridin-4-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-4-Pyridylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PYRIDYLALANINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1XF0A3CPO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis method for 3-(4-Pyridyl)-L-alanine described in the research?

A1: The research presents a novel approach to synthesizing this compound (also called L-4-pyridylalanine) using a biocatalytic method. [] The researchers utilized the enzyme L-phenylalanine ammonia-lyase (PAL) from red yeast (Rhodotorula rubra and Rhodotorula glutinis) to catalyze the addition of ammonia to the olefinic bond of trans-3-(4-pyridyl)acrylic acid. This method yielded this compound with a 7.9% yield and high enantiomeric excess (e.e. ≥ 95%), confirming its L-isomer configuration. [] This approach offers a potentially greener and more sustainable alternative to traditional chemical synthesis methods.

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